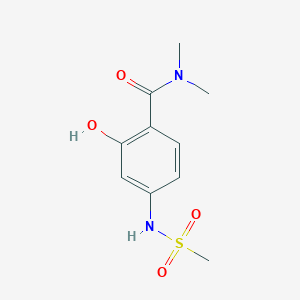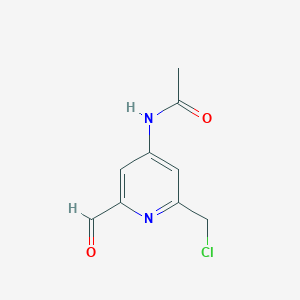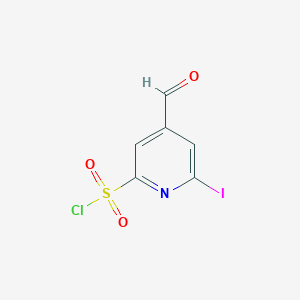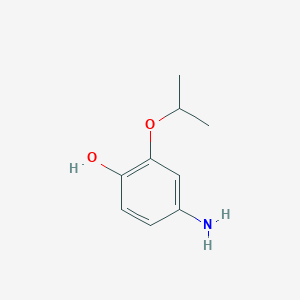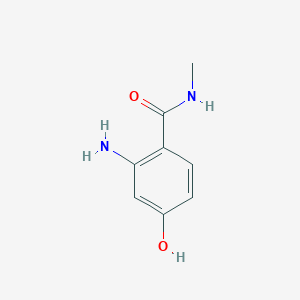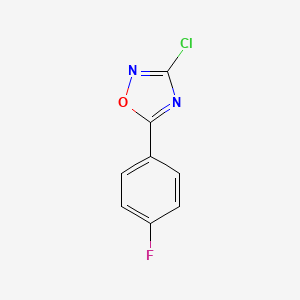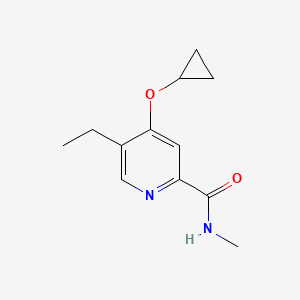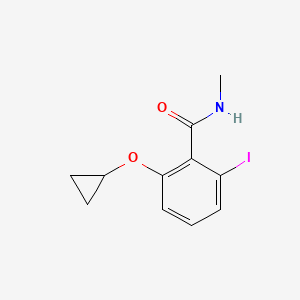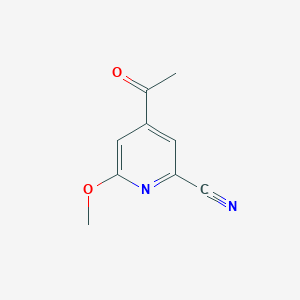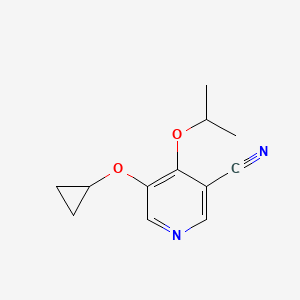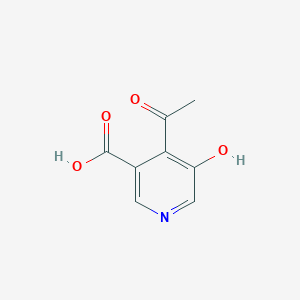
4-Acetyl-5-hydroxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-5-hydroxynicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the fifth position on the pyridine ring. The molecular formula of this compound is C8H7NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxynicotinic acid can be achieved through various synthetic routes. One common method involves the acetylation of 5-hydroxynicotinic acid. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct oxidation of 4-acetylpyridine using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using acetic anhydride and sulfuric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The acetyl group can be reduced to form an alcohol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-5-ketonicotinic acid or 4-acetyl-5-carboxynicotinic acid.
Reduction: Formation of 4-(1-hydroxyethyl)-5-hydroxynicotinic acid.
Substitution: Formation of 4-acetyl-5-halonicotinic acid or 4-acetyl-5-alkylnicotinic acid.
Scientific Research Applications
4-Acetyl-5-hydroxynicotinic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders. It may act as a modulator of certain biochemical pathways.
Industry: Used in the development of specialty chemicals and materials. It may be used as an intermediate in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Gene Expression: It may influence the expression of genes involved in various biological processes, leading to changes in cellular behavior.
Comparison with Similar Compounds
4-Acetyl-5-hydroxynicotinic acid can be compared with other similar compounds, such as:
5-Hydroxynicotinic acid: Lacks the acetyl group at the fourth position. It has different chemical reactivity and biological activity.
4-Acetylpyridine: Lacks the hydroxyl group at the fifth position. It has different chemical properties and applications.
Nicotinic acid (Niacin): Lacks both the acetyl and hydroxyl groups. It is widely used as a vitamin supplement and has different biological functions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of acetyl and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-acetyl-5-hydroxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)7-5(8(12)13)2-9-3-6(7)11/h2-3,11H,1H3,(H,12,13) |
InChI Key |
SPCXVWAOTRUVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



